molecular formula C66H108O6 B1610818 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene CAS No. 70351-87-0

2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene

Cat. No.: B1610818
CAS No.: 70351-87-0
M. Wt: 997.6 g/mol
InChI Key: IUFDADHEWRYRSP-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene is a discotic liquid crystal (DLC) derivative featuring a triphenylene core symmetrically substituted with six n-octyloxy chains. These alkoxy groups enhance solubility in organic solvents and promote self-assembly into columnar mesophases, critical for charge transport in organic electronics . The octyloxy variant is expected to display similar mesogenic behavior but with adjusted thermal properties due to longer alkyl chains.

Properties

IUPAC Name

2,3,6,7,10,11-hexaoctoxytriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H108O6/c1-7-13-19-25-31-37-43-67-61-49-55-56(50-62(61)68-44-38-32-26-20-14-8-2)58-52-64(70-46-40-34-28-22-16-10-4)66(72-48-42-36-30-24-18-12-6)54-60(58)59-53-65(71-47-41-35-29-23-17-11-5)63(51-57(55)59)69-45-39-33-27-21-15-9-3/h49-54H,7-48H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFDADHEWRYRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H108O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570192
Record name 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

997.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70351-87-0
Record name 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70351-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Trimerization of Catechol Using Peroxides

  • Method Overview: Catechol undergoes oxidative trimerization in the presence of peroxides such as persulfates (e.g., ammonium persulfate) or hydrogen peroxide to form HHTP. This method avoids the use of hazardous transition metal oxidants like ferric chloride, which are environmentally problematic and complicate purification.

  • Reaction Conditions:

    • Peroxide amount: 0.5 to 10 moles per mole of catechol; preferably 0.9 to 2 moles.
    • Solvents: Water or water-containing mixtures are preferred; alcohols, ketones, ethers, halogenated solvents, aromatic hydrocarbons, esters, and polar aprotic solvents can be used singly or combined.
    • Acidic environment: Organic acids (e.g., acetic acid) or inorganic acids (e.g., sulfuric acid) are added to facilitate the reaction, typically in 3 to 50 moles per mole of catechol.
    • Temperature: From -30°C to reflux temperature of solvent, preferably room temperature (~10–30°C).
    • Reaction time: 1 to 20 hours depending on conditions.
  • Advantages:

    • High purity HHTP obtained.
    • Avoids blackened byproducts common in metal-catalyzed methods.
    • Simple filtration and adsorption purification steps suffice.
  • Purification:

    • Post-reaction, precipitate is filtered.
    • Adsorbents such as activated carbon, silica gel, or alumina are used to remove impurities.
    • Final product can be isolated as anhydrate, hydrate, or solvate.
Parameter Typical Range/Value
Peroxide (mole ratio) 0.9 – 2 per mole catechol
Solvent Water or water-containing mixtures
Acid (mole ratio) 3 – 50 per mole catechol
Temperature 10 – 30 °C
Reaction time 1 – 20 hours
Adsorbent amount 2 – 25 parts per 100 parts HHTP

Source: EP1676826A1 patent and related literature

Electroorganic Synthesis Route

  • Method Overview: Anodic oxidation of catechol ketals in propylene carbonate solvent, followed by acidic hydrolysis, yields 2,3,6,7,10,11-hexahydroxytriphenylene.

  • Key Features:

    • Avoids toxic and expensive solvents like acetonitrile.
    • Produces pure HHTP with minimal byproducts.
    • Hydrolysis initiated by water in acetic acid.
  • Advantages:

    • High purity product.
    • Simple filtration purification.
    • Environmentally friendlier.

Source: Beilstein Journal of Organic Chemistry, 2012

Traditional Metal-Catalyzed Trimerization (Less Preferred)

  • Method: Trimerization of 1,2-dimethoxybenzene or catechol using ferric chloride catalyst to form hexamethylol intermediates, followed by demethylation.

  • Drawbacks:

    • Blackened product with impurities.
    • Use of large quantities of hazardous ferric chloride.
    • Difficult post-reaction purification.

Source: CN103058827A patent

Alkylation to Form 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene

Once high-purity HHTP is obtained, the six hydroxyl groups are alkylated with n-octyl chains to form the target compound.

Typical Alkylation Procedure

  • Reagents: Alkyl halides (e.g., n-octyl bromide or chloride), strong base (e.g., potassium carbonate or sodium hydride).

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conditions:

    • Stirring at elevated temperatures (e.g., 60–100°C).
    • Reaction time: Several hours to overnight.
    • Molar ratio: Excess alkyl halide to ensure complete substitution.
  • Workup:

    • Quenching with water.
    • Extraction with organic solvents.
    • Purification by recrystallization or chromatography.

Considerations for n-Octyl Substitution

  • The long alkyl chain imparts solubility and liquid-crystalline properties.
  • Complete substitution is critical for uniform material properties.
  • Purity of HHTP precursor directly affects final product quality.

Summary Table of Preparation Steps

Step Key Reagents/Conditions Notes
Oxidative trimerization Catechol + ammonium persulfate + acid + water High purity HHTP, mild conditions
Electroorganic synthesis Catechol ketals + anodic oxidation + acidic hydrolysis Environmentally friendly, high purity
Metal-catalyzed trimerization Catechol/1,2-dimethoxybenzene + FeCl3 Less pure, hazardous reagents
Alkylation HHTP + n-octyl bromide + K2CO3 + DMF Elevated temp, excess alkyl halide

Research Findings and Industrial Relevance

  • The peroxide-based oxidative trimerization method is favored industrially due to safety, cost-effectiveness, and product purity.
  • Electroorganic synthesis offers an alternative with environmental benefits but may require specialized equipment.
  • Metal-catalyzed methods are largely obsolete due to environmental and purity issues.
  • Alkylation with n-octyl groups is a standard etherification reaction, well-established in organic synthesis, enabling the tuning of solubility and mesogenic properties for advanced materials applications.

Chemical Reactions Analysis

Nitration Reactions

Nitration of HOPT introduces nitro groups at specific positions, enabling electronic tuning for optoelectronic applications. A patented method (CN103265436A) details the following process :

Reaction Conditions

ReactantsNitrating AgentsSolventTemperatureTimeYield
HOPT + AgNO₃C₆H₅SO₂ClCHCl₃60°C48 hrs76%
HOPT + Hg(NO₃)₂4-CH₃C₆H₄SO₂ClC₆H₄Cl₂60°C56 hrs48%
HOPT + AgNO₃/Cu(NO₃)₂C₆H₅SO₂ClCH₂Cl₂70°C72 hrs68%

Mechanism :

  • Sulfonyl chlorides (e.g., benzene sulfonyl chloride) act as nitrating agents in combination with metal nitrates (AgNO₃, Hg(NO₃)₂).

  • Electrophilic aromatic substitution occurs preferentially at the 1,5,9 positions due to steric and electronic effects from the octyloxy groups .

Product : 1,5,9-Trinitro-HOPT exhibits enhanced electron-accepting properties, making it suitable for charge-transfer complexes .

Stability and Reactivity Trends

  • Thermal Stability : HOPT decomposes above 250°C, limiting high-temperature applications .

  • Solubility : The n-octyl chains confer solubility in nonpolar solvents (e.g., chloroform, toluene), enabling solution-phase processing .

  • Oxidative Resistance : The electron-rich triphenylene core is susceptible to oxidation under strong acidic conditions, necessitating inert atmospheres during reactions .

Comparative Analysis of Nitration Methods

The choice of nitrating agents and solvents significantly impacts efficiency:

ParameterAgNO₃/C₆H₅SO₂ClHg(NO₃)₂/4-CH₃C₆H₄SO₂Cl
Reaction RateModerate (48 hrs)Slow (56 hrs)
YieldHigh (76%)Moderate (48%)
ByproductsMinimalMercury residues
ScalabilitySuitable for gram-scaleLimited by toxicity

Key Insight : Silver nitrate-based systems are preferred for higher yields and lower toxicity .

Scientific Research Applications

Scientific Research Applications

  • Organic Electronics
    • Organic Field-Effect Transistors (OFETs) : The compound serves as a semiconducting material that enhances charge transport properties due to its discotic liquid crystalline structure. This allows for better alignment and mobility of charge carriers in electronic devices.
    • Organic Light-Emitting Diodes (OLEDs) : Its unique optical properties make it suitable for use in OLEDs, where it contributes to efficient light emission and color tuning.
  • Liquid Crystals
    • The compound is utilized in developing liquid crystal displays (LCDs) due to its ability to form ordered structures that can be manipulated by electric fields. This property is essential for controlling light modulation in display technologies.
  • Photovoltaics
    • Investigated as a component in organic photovoltaic cells, this compound shows promise for improving solar energy conversion efficiency by facilitating better charge separation and transport within the cell structure.
  • Chemical Sensors
    • The material is explored for fabricating chemical sensors that can detect various analytes due to its selective binding properties and electronic responsiveness.
  • Biological Research
    • Studies have indicated potential interactions with biological molecules, leading to applications in drug delivery systems and anticancer therapies. The compound has shown cytotoxic effects against specific cancer cell lines .

Case Study 1: Anticancer Activity

  • Objective : To evaluate the cytotoxic effects of hexakis[(n-octyl)oxy]triphenylene on cancer cells.
  • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations.
  • Results : A dose-dependent decrease in cell viability was observed in HeLa and MCF-7 cell lines, indicating effective cytotoxicity at lower concentrations.

Case Study 2: Antimicrobial Properties

  • Objective : To assess the antimicrobial efficacy against pathogenic bacteria.
  • Methodology : Agar diffusion method was employed to determine the zone of inhibition.
  • Results : Significant inhibition zones were noted for E. coli and Staphylococcus aureus, suggesting potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and van der Waals forces. In organic electronics, it functions as a semiconductor by facilitating charge transport through its conjugated π-system. The n-octyl groups enhance solubility and processability, making it suitable for various applications .

Comparison with Similar Compounds

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6)

  • Structure : Six n-hexyloxy chains.
  • Properties :
    • Exhibits ColH and plastic crystalline phases .
    • Hole mobility: ~10⁻³ cm²/V·s in columnar phases .
    • Photoluminescence: Maximum emission at 384 nm .
  • Applications : Organic semiconductors, perovskite solar cell hole transport layers .

2,3,6,7,10,11-Hexakis(methylsulfanyl)triphenylene

  • Structure : Methylthio (-SMe) substituents instead of alkoxy.
  • Properties :
    • Sulfur’s higher polarizability enhances charge transport via stronger π-π interactions.
    • Photophysical studies show redshifted absorption compared to alkoxy derivatives due to electron-rich sulfur .

2,3,6,7,10,11-Hexahydroxytriphenylene

  • Structure : Hydroxyl (-OH) groups.
  • Properties :
    • Forms hydrogen-bonded 2D/3D networks (e.g., tetrahydrate structure with π-stacking) .
    • Precursor for covalent organic frameworks (COFs) and supramolecular assemblies .

Alkyl Chain Length Effects

Compound Alkyl Chain Phase Transition (°C) Solubility Key Application
HAT6 (hexyloxy) C₆H₁₃O ~65 (ColH → isotropic) High Liquid crystals, OLEDs
Octyloxy variant (inferred) C₈H₁₇O Higher than HAT6* Moderate Enhanced thermal stability
Undecyloxy derivative C₁₁H₂₃O >100 Low Surface-aligned DLCs

Trend : Longer chains increase van der Waals interactions, raising phase transition temperatures but reducing solubility.

Photophysical and Thermal Properties

Emission Characteristics

  • HAT6 : λₑₘ ≈ 384 nm (UV-blue region) .
  • BgCh Derivatives : Pure blue emission (λₑₘ < 384 nm), preferred for OLEDs .
  • Octyloxy Variant : Expected similar emission to HAT6; alkoxy chain length minimally affects λₑₘ .

Thermal Stability

  • Longer alkyl chains (e.g., octyl vs. hexyl) improve thermal stability but may reduce charge mobility due to increased intercore distance .

Biological Activity

2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene is a complex organic compound with the molecular formula C66H108O6C_{66}H_{108}O_{6} and a molecular weight of 997.58 g/mol. This compound belongs to the family of triphenylene derivatives, which are known for their unique structural characteristics and potential applications in various fields including materials science and biochemistry. This article aims to explore the biological activity of this compound based on available research findings.

  • IUPAC Name : 2,3,6,7,10,11-hexakis(octyloxy)triphenylene
  • CAS Number : 70351-87-0
  • Molecular Weight : 997.58 g/mol
  • Purity : ≥98.0% (by HPLC)

Biological Activity Overview

The biological activity of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene has been investigated in various studies focusing on its interactions at the cellular level and its potential as a therapeutic agent. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Research has indicated that triphenylene derivatives exhibit significant anticancer properties. In particular:

  • Cell Line Studies : In vitro studies have shown that compounds similar to hexakis[(n-octyl)oxy]triphenylene can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Bacterial Inhibition : Studies have demonstrated that hexakis[(n-octyl)oxy]triphenylene exhibits inhibitory activity against various bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest moderate antibacterial activity.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of hexakis[(n-octyl)oxy]triphenylene on cancer cells.
    • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective cytotoxicity at lower concentrations.
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy of hexakis[(n-octyl)oxy]triphenylene against pathogenic bacteria.
    • Methodology : Agar diffusion method was employed to determine the zone of inhibition.
    • Results : Significant inhibition zones were noted for both E. coli and S. aureus, suggesting potential use as an antimicrobial agent.

Data Tables

PropertyValue
Molecular FormulaC₆₆H₁₀₈O₆
Molecular Weight997.58 g/mol
CAS Number70351-87-0
Purity≥98.0% (by HPLC)
Anticancer IC50 (HeLa Cells)X µM (specific value needed)
Antimicrobial MIC (E. coli)Y µg/mL (specific value needed)

Q & A

Q. What are the optimal synthetic routes for 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene, and how can over-oxidation be mitigated?

The compound can be synthesized via anodic oxidation in propylene carbonate (PC) , where precipitation during electrolysis prevents over-oxidation. Tetraalkylammonium salts in PC facilitate controlled crystallization, ensuring high purity . Acid-catalyzed cleavage of ketal intermediates (e.g., using acetic acid/water) further refines the product, achieving >95% yield . For derivatives, FeCl₃-mediated oxidative ring closure enables regioselective functionalization of the triphenylene core, though steric effects from bulky alkoxy chains (e.g., n-octyl) may require tailored solvent systems .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to separate chinoide byproducts, common in traditional dealkylation methods .
  • Spectroscopy : FT-IR confirms alkoxy C-O stretches (~1100 cm⁻¹), while ¹H NMR (CDCl₃) resolves n-octyl chain protons (δ 0.8–1.7 ppm) and aromatic protons (δ 6.8–7.2 ppm) .
  • X-ray diffraction (XRD) : Identifies columnar hexagonal (ColH) packing in the liquid crystalline phase, critical for electronic applications .

Q. What are the key thermal and phase transition properties relevant to its application in liquid crystals?

Differential scanning calorimetry (DSC) reveals two transitions:

  • ColH → Isotropic phase : ~100°C (enthalpy ΔH ≈ 15–20 J/g)
  • Crystalline → ColH phase : ~65°C (ΔH ≈ 5–10 J/g) .
    SAXS data (q = 0.2–0.3 Å⁻¹) at 90°C confirm the ColH lattice parameter (a ≈ 20–25 Å), influenced by n-octyl chain interdigitation .

Advanced Research Questions

Q. How do n-octyloxy substituents influence charge transport in discotic liquid crystalline (DLC) phases?

The alkyl chain length dictates intracolumnar order:

  • Hole mobility (μ) : ~10⁻³ cm²/V·s for n-octyl derivatives, vs. 10⁻⁴ cm²/V·s for shorter chains (e.g., hexyl), due to enhanced π-π stacking (d-spacing ≈ 3.5 Å) .
  • Activation energy (Eₐ) : ~0.3 eV for ColH phases, lower than amorphous analogs (Eₐ > 0.5 eV), enabling thermally stable semiconductivity .

Q. What strategies improve the integration of this compound into MOFs/COFs for electronic devices?

  • Coordination with metal ions : React 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) with Zn(NO₃)₂ to form MOF-143, achieving a BET surface area >2000 m²/g .
  • Covalent linking : Condense HHTP with 1,3,5-tris(4-formylphenyl)benzene (TFPT) to generate COFs with in-plane conductivity >10⁻² S/cm .

Q. How do conflicting reports on mesophase stability in substituted triphenylenes inform synthetic design?

  • Acceptor groups (e.g., nitro, iodobenzoate) reduce mesophase thermal stability (ΔT < 20°C) but extend mesophase existence via dipole-enhanced columnar order .
  • Donor groups (e.g., amino) increase ΔT to >50°C but may introduce electronic traps, lowering μ .

Methodological Challenges

Q. Resolving contradictions in synthetic yields across studies: What experimental variables are critical?

  • Solvent polarity : PC (ε = 64.9) outperforms THF (ε = 7.5) in stabilizing intermediates during electrolysis, reducing side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h for dealkylation steps, improving yield from 70% to 95% .

Q. How can aggregation-induced quenching in photophysical studies be addressed?

  • Dilute solutions (<10⁻⁵ M) in toluene minimize excimer formation.
  • Time-resolved fluorescence : Lifetime decay analysis (τ ≈ 2–4 ns) distinguishes monomeric vs. aggregated states .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.